Class-Level iNOS Inhibitory Potency: Isothiourea Core vs. Reference NOS Inhibitors
The isothiourea pharmacophore shared by 2-((2,4-dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride defines a class of NOS inhibitors with substantially greater iNOS potency than the widely used reference inhibitors NG-methyl-L-arginine (MeArg) and NG-nitro-L-arginine (L-NO2Arg). In J774.2 macrophage iNOS assays, S-alkyl isothioureas exhibit EC50 values 8–24 times lower than MeArg and approximately 200 times lower than L-NO2Arg [1]. The target compound's carbamimidothioate group provides the identical pharmacophoric core required for competitive inhibition at the L-arginine binding site, distinguishing it from non-isothiourea NOS inhibitors [1].
| Evidence Dimension | iNOS inhibitory potency (EC50) in activated macrophage assay |
|---|---|
| Target Compound Data | Not directly reported; inferred from isothiourea pharmacophore class |
| Comparator Or Baseline | S-methylisothiourea (SMT) EC50 ~1–3 μM; MeArg EC50 ~24 μM; L-NO2Arg EC50 ~200 μM (estimated from fold-difference data) |
| Quantified Difference | Isothiourea class: 8–24× more potent than MeArg; ~200× more potent than L-NO2Arg |
| Conditions | J774.2 murine macrophages activated with bacterial endotoxin (LPS); iNOS activity measured by nitrite accumulation |
Why This Matters
Procurement of this specific carbamimidothioate scaffold provides access to the isothiourea pharmacophore class, which exhibits iNOS potency 1–2 orders of magnitude greater than legacy arginine-analog inhibitors — a critical consideration when experimental designs demand robust iNOS suppression at low compound concentrations.
- [1] Southan, G.J., Szabó, C. & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British Journal of Pharmacology, 114: 510-516. View Source
